REACTION_CXSMILES
|
[NH:1]1[CH2:5][CH2:4][NH:3][C:2]1=[O:6].Br[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1.CC([O-])=O.[K+]>N1C=CC=CC=1.[Cu].Cl[Cu]>[N:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[N:1]1[CH2:5][CH2:4][NH:3][C:2]1=[O:6] |f:2.3|
|
Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
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N1C(NCC1)=O
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
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BrC1=NC=CC=C1
|
Name
|
KOAc
|
Quantity
|
3.99 g
|
Type
|
reactant
|
Smiles
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CC(=O)[O-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
|
Name
|
copper
|
Quantity
|
2.58 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
CuCl
|
Quantity
|
230 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Cu]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooled mixture was partitioned between CHCl3 (100 mL) and 10% aqueous citric acid (50 mL)
|
Type
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EXTRACTION
|
Details
|
extracted with CHCl3 (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)N1C(NCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |